molecular formula C8H5F3N2O2S B3100387 3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylic acid CAS No. 1368302-66-2

3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylic acid

Cat. No. B3100387
CAS RN: 1368302-66-2
M. Wt: 250.20 g/mol
InChI Key: SQBRRBURKCMCOT-UHFFFAOYSA-N
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Description

“3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylic acid” is a chemical compound with the CAS number 1368302-66-2 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, 3-Methyl-6-phenylimidazo thiazole (mpmt) and 3-methyl-6- (4- (trifluoromethyl)phenyl)imidazo thiazole (mtfpmt) were easily prepared from thiourea, acetone (or trifluoroacetone), and α-bromoacetophenone .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the search results. It has a density of 1.75±0.1 g/cm3 .

Scientific Research Applications

1. Application in LED and OLED Technology The compound has been used in the synthesis of phosphorescent iridium complexes, which have potential applications in LED chips and OLEDs . The introduction of trifluoromethyl groups shifts the emission spectra of Ir 3+ complexes, making them suitable for use in these technologies .

Antimycobacterial Agents

Imidazo[2,1-b]thiazole and benzo[d]-imidazo[2,1-b]thiazole carboxamide derivatives, which can be synthesized using this compound, have shown significant activity against Mycobacterium tuberculosis . These derivatives have been found to selectively inhibit Mtb over a selected panel of non-tuberculous mycobacteria .

Organic Optical Function Materials

Iridium complexes synthesized using this compound have been used in applications where organic optical function materials are required . These complexes have shown a range of emission wavelengths and luminous colors, making them suitable for various optical applications .

Anticancer Activities

Imidazo[2,1-b]thiazole-based chalcone derivatives, which can be synthesized using this compound, have been tested for their anticancer activities . These derivatives have shown potential in the development of new anticancer drugs .

Synthesis of Spiro[imidazo[2,1-b][1,3]thiazole-6,3’-pyrrolidine] Derivatives

The introduction of a spiropyrrolidine ring system into an imidazo[2,1-b][1,3]thiazole framework using this compound can lead to the construction of new molecular scaffolds with potential biological effects .

Broad Spectrum of Biological Activities

Imidazole, a moiety present in this compound, is known for its broad range of chemical and biological properties . Derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Future Directions

The compound and its derivatives have potential applications in LED chips and OLEDs . Additionally, similar compounds have shown promise as anti-tuberculosis agents , suggesting potential future directions in medicinal chemistry.

properties

IUPAC Name

3-methyl-6-(trifluoromethyl)imidazo[2,1-b][1,3]thiazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2O2S/c1-3-2-16-7-12-5(8(9,10)11)4(6(14)15)13(3)7/h2H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQBRRBURKCMCOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=C(N12)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90858613
Record name 3-Methyl-6-(trifluoromethyl)imidazo[2,1-b][1,3]thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90858613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1368302-66-2
Record name 3-Methyl-6-(trifluoromethyl)imidazo[2,1-b][1,3]thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90858613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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